N-(2-cycloheptyloxyethyl)-5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Description
N-(2-cycloheptyloxyethyl)-5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core, which is a bicyclic aromatic hydrocarbon, substituted with a hydroxy group and a carboxamide group. The presence of the cycloheptyloxyethyl side chain adds to its structural uniqueness and potential reactivity.
Properties
IUPAC Name |
N-(2-cycloheptyloxyethyl)-5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c22-19-12-6-9-16-17(19)10-5-11-18(16)20(23)21-13-14-24-15-7-3-1-2-4-8-15/h6,9,12,15,18,22H,1-5,7-8,10-11,13-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDARMLWBCSYQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)OCCNC(=O)C2CCCC3=C2C=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-cycloheptyloxyethyl)-5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves multiple steps, typically starting with the preparation of the naphthalene core. The introduction of the hydroxy group and the carboxamide group can be achieved through various organic reactions such as Friedel-Crafts acylation followed by reduction and amidation. The cycloheptyloxyethyl side chain can be introduced via etherification reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
N-(2-cycloheptyloxyethyl)-5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide can undergo several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug development and pharmacology.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-cycloheptyloxyethyl)-5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The cycloheptyloxyethyl side chain may enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar compounds to N-(2-cycloheptyloxyethyl)-5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide include:
- N-(2-cycloheptyloxyethyl)-3-ethylpyridine-2-carboxamide
- 4-acetyl-N-(2-cycloheptyloxyethyl)thiophene-2-carboxamide These compounds share the cycloheptyloxyethyl side chain but differ in their core structures, which can lead to different reactivity and applications. The uniqueness of this compound lies in its naphthalene core and the specific substitution pattern, which may confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
